2-Methylhex-2-enyl butyrate
Description
Structure
3D Structure
Properties
CAS No. |
84753-11-7 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-2-methylhex-2-enyl] butanoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-8-10(3)9-13-11(12)7-5-2/h8H,4-7,9H2,1-3H3/b10-8+ |
InChI Key |
SJKVXBSVDPKUFG-CSKARUKUSA-N |
Isomeric SMILES |
CCC/C=C(\C)/COC(=O)CCC |
Canonical SMILES |
CCCC=C(C)COC(=O)CCC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylhex 2 Enyl Butyrate
Conventional Chemical Synthesis Routes for 2-Methylhex-2-enyl Butyrate (B1204436)
Conventional methods for synthesizing 2-Methylhex-2-enyl butyrate primarily revolve around the direct esterification of an alcohol with a carboxylic acid or its derivative. These methods are well-established and can be optimized for large-scale production.
Esterification Pathways from Precursors (e.g., 2-methylhex-2-enol and butyric acid)
The most direct and common method for the preparation of this compound is the Fischer-Speier esterification of 2-methylhex-2-enol with butyric acid. This reaction involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst.
Alternatively, a more reactive derivative of butyric acid, such as butyryl chloride or butyric anhydride, can be used to acylate 2-methylhex-2-enol. This method often proceeds under milder conditions and can lead to higher yields, but may require the use of a base to neutralize the acidic byproduct.
A specific example of esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is particularly useful for the esterification of sterically hindered alcohols. For instance, the synthesis of a related compound, (E/Z) Butyric acid 2'-methyl-2'-(1",2",4"-trimethylpent-2"-enyloxy)propyl ester, was achieved via Steglich esterification of 2-methyl-2-(1',2',4'-trimethylpent-2'-enyloxy)propan-1-ol with butyric acid, yielding the product in 99% yield. google.com
The synthesis of the precursor alcohol, 2-methylhex-2-enol, can be accomplished through various means. One approach involves the reduction of 2-methylhex-2-enal. google.com Another route to a similar alcohol, 3,3-dimethyl-butan-2-ol, involved the reduction of 3,3-dimethyl-butan-2-one with sodium borohydride (B1222165) in methanol. epo.org
Optimization of Reaction Conditions and Catalytic Systems in this compound Synthesis
The efficiency of this compound synthesis can be significantly influenced by the reaction conditions and the choice of catalyst.
Reaction Conditions:
Temperature: The reaction temperature affects the rate of esterification. Higher temperatures generally lead to faster reaction rates but can also promote side reactions such as dehydration of the alcohol.
Molar Ratio of Reactants: The ratio of alcohol to the acylating agent can be adjusted to drive the reaction towards completion. Using an excess of one reactant can increase the yield of the ester.
Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents are often used to facilitate the removal of water, a byproduct of the esterification, thereby shifting the equilibrium towards the product side.
Catalytic Systems:
Acid Catalysts: Strong mineral acids like sulfuric acid and hydrochloric acid are common catalysts for Fischer-Speier esterification. However, they can cause charring and other side reactions. Solid acid catalysts, such as ion-exchange resins, offer the advantage of easier separation from the reaction mixture.
Coupling Agents: Reagents like DCC in Steglich esterification facilitate the reaction under mild conditions. google.com
Enzymatic Catalysis: Lipases, such as Candida rugosa lipase (B570770), can be used as biocatalysts for the synthesis of esters like hexyl butyrate. nih.gov This approach is often more environmentally friendly and can exhibit high selectivity. nih.gov For example, the synthesis of hexyl butyrate using immobilized Candida rugosa lipase achieved a conversion of over 90%. nih.gov
Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of esters. These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Biocatalysis: The use of enzymes, particularly lipases, as catalysts for esterification is a prime example of a green chemistry approach. nih.gov These reactions are typically performed under mild conditions in aqueous or solvent-free systems, reducing the environmental impact. nih.gov
Solid Acid Catalysts: Replacing corrosive and difficult-to-remove liquid acid catalysts with solid acid catalysts minimizes waste and simplifies the purification process.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Esterification reactions generally have good atom economy, especially when the only byproduct is water.
Stereoselective Synthesis of this compound and its Analogues
The presence of a chiral center and a double bond in this compound allows for the existence of stereoisomers. The synthesis of specific enantiomers or diastereomers is crucial in fields where the biological activity or sensory properties of the compound are stereospecific.
Enantioselective Strategies for this compound Preparation
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies:
Chiral Resolution: This method involves the separation of a racemic mixture of the target molecule or a precursor. For example, the resolution of racemic 3-methylcyclohex-2-en-1-ol was achieved through enzymatic acylation with vinyl butyrate using Novozym 435. acs.org
Asymmetric Catalysis: This approach utilizes a chiral catalyst to induce stereoselectivity in the reaction. A notable example is the chromium-catalyzed enantioselective 2-(alkoxycarbonyl)allylation of aldehydes, which can produce enantioenriched products with up to 99% enantiomeric excess (ee). organic-chemistry.org Although not directly for this compound, this methodology demonstrates a powerful strategy for creating chiral centers. organic-chemistry.org
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a reaction in a stereoselective manner, after which it is removed.
Chiral Pool Synthesis: This strategy starts from a readily available enantiomerically pure natural product and modifies it to obtain the desired chiral molecule.
A study on the enantioselective addition of 2-methyl-3-butyn-2-ol (B105114) to aldehydes provides a method for preparing optically active terminal acetylenes, which are useful building blocks for asymmetric synthesis. scispace.com
Diastereoselective Control in this compound Synthesis
Diastereoselective synthesis focuses on controlling the formation of diastereomers. This is particularly relevant when a molecule has multiple chiral centers.
Substrate-Controlled Diastereoselection: The existing stereochemistry in a substrate can influence the stereochemical outcome of a subsequent reaction. For instance, the Ireland-Claisen rearrangement of a (Z)-silyl ketene (B1206846) acetal (B89532) derived from an (R)-3-methylcyclohex-2-enyl ester proceeded through a chairlike transition state to give a rearranged product with a specific configuration at the newly formed stereocenter. acs.org
Reagent-Controlled Diastereoselection: The choice of a specific reagent can dictate the diastereoselectivity of a reaction.
Catalyst-Controlled Diastereoselection: A chiral catalyst can be used to favor the formation of one diastereomer over another. For example, a rhodium-catalyzed hydroformylation followed by a diastereoselective deformylative cyclization was used to synthesize hexahydropyrrolo[2,1-b]oxazoles with good diastereoselectivity. nih.gov
A method for the stereoselective synthesis of trans-1,2-disubstituted alkenes has been developed based on the condensation of aldehydes with metallated 1-phenyl-1H-tetrazol-5-yl sulfones, highlighting the ability to control the geometry of the double bond. organic-chemistry.org
Biocatalytic and Enzymatic Approaches for this compound Production
The synthesis of flavor and fragrance esters through biocatalytic and enzymatic methods presents a compelling "green" alternative to traditional chemical synthesis. These methods, which utilize isolated enzymes or whole-cell systems, operate under milder conditions and can offer high selectivity, often yielding products considered "natural" by regulatory bodies. While direct studies on the biocatalytic production of this compound are not extensively documented, a significant body of research on the enzymatic synthesis of structurally related unsaturated and flavor esters provides a strong basis for developing effective production methodologies. The key substrates for this synthesis are 2-methylhex-2-en-1-ol and butyric acid (or its derivatives).
Enzyme Screening and Engineering for Esterification
The success of enzymatic esterification is highly dependent on the choice of enzyme and its specific characteristics. Lipases (EC 3.1.1.3) are the most commonly employed enzymes for this purpose due to their ability to function in non-aqueous environments and their broad substrate specificity.
Enzyme Screening:
A variety of lipases have been successfully used for the synthesis of flavor esters. Lipase B from Candida antarctica (CALB), often in its immobilized form (e.g., Novozym 435), is one of the most versatile and widely studied biocatalysts for esterification reactions. nih.gov Its high catalytic activity, selectivity, and thermostability make it a prime candidate for the synthesis of this compound. nih.gov Other lipases, such as those from Rhizomucor miehei, Aspergillus oryzae, and Pseudomonas cepacia, have also demonstrated efficacy in producing short-chain flavor esters. beilstein-journals.orgacs.orgnih.gov For instance, a lipase from Aspergillus oryzae WZ007 has shown high esterification activity towards a range of short-chain acids and alcohols and a notable tolerance for high substrate concentrations. acs.org The screening of a diverse panel of lipases would be a critical first step in identifying the most efficient biocatalyst for the esterification of 2-methylhex-2-en-1-ol with butyric acid.
The substrate specificity of lipases can be influenced by the structure of both the alcohol and the acyl donor. For example, CALB has been shown to effectively catalyze the esterification of various alcohols, including allylic alcohols, with short-chain fatty acids like butyric acid. nih.gov The presence of unsaturation in the alcohol, as in 2-methylhex-2-en-1-ol, can affect the reaction kinetics. Studies on the enzymatic synthesis of α,β-unsaturated esters have demonstrated the feasibility of using lipases for such transformations. nih.gov
Below is a table summarizing the performance of different lipases in the synthesis of various flavor esters, which can serve as a guide for selecting candidates for this compound production.
| Enzyme Source | Substrates | Product | Conversion/Yield | Reference |
| Candida antarctica Lipase B (CALB) | Butyric acid and n-butanol | Butyl butyrate | >90% | nih.gov |
| Candida antarctica Lipase B (CALB) | Acetic acid and geraniol | Geranyl acetate (B1210297) | ~90% | nih.gov |
| Rhizomucor miehei | Butyric acid and isoamyl alcohol | Isoamyl butyrate | >90% | themodernbrewhouse.com |
| Aspergillus oryzae WZ007 | Heptanoic acid and various alcohols | Heptanoic acid esters | >80% | acs.org |
| Croceibacter atlanticus (mutant) | Butyric acid and octanol | Octyl butyrate | Faster than wild type | nih.gov |
Enzyme Engineering:
To enhance the catalytic efficiency, selectivity, or stability of lipases for the synthesis of this compound, protein engineering techniques can be employed. These methods include rational design (site-directed mutagenesis) and directed evolution (random mutagenesis).
Site-Directed Mutagenesis: This approach involves making specific changes to the amino acid sequence of the enzyme based on knowledge of its three-dimensional structure and catalytic mechanism. The active site of a lipase is typically composed of a catalytic triad (B1167595) (serine, histidine, and an acidic residue) and a binding pocket that accommodates the alcohol and acyl portions of the substrates. jmbfs.org Modifying the amino acid residues lining this binding pocket can alter the enzyme's substrate specificity and enantioselectivity. mdpi.com For instance, engineering the binding pocket of CALB has been shown to switch its stereopreference for different chiral acids and alcohols. acs.org By introducing mutations in the regions of the enzyme that interact with the 2-methylhex-2-enyl group, it may be possible to improve the binding and conversion rates for this specific substrate. One study successfully enhanced the activity of a Serratia marcescens lipase through site-directed mutagenesis, resulting in a 2-fold increase in catalytic efficiency. researchgate.net
Directed Evolution: This technique involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening for mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure. A mutant psychrophilic lipase from Croceibacter atlanticus with enhanced activity at low temperatures for the synthesis of octyl butyrate was developed using error-prone PCR. nih.gov This demonstrates the potential of directed evolution to generate lipases with desirable characteristics for specific industrial applications.
The table below illustrates examples of enzyme engineering to improve lipase properties for ester synthesis.
| Enzyme | Engineering Strategy | Targeted Property | Outcome | Reference |
| Serratia marcescens Lipase | Site-directed mutagenesis | Catalytic efficiency | 2-fold increase in kcat/Km | researchgate.net |
| Croceibacter atlanticus Lipase | Error-prone PCR | Low-temperature activity | Enhanced activity at 10 °C | nih.gov |
| Candida antarctica Lipase B | Site-directed mutagenesis | Stereoselectivity | Creation of four stereocomplementary variants | acs.org |
| Paenibacillus sp. Acetyl Xylan Esterase | Semi-rational protein engineering | Substrate specificity | Increased activity towards bulky alcohol substrates | mdpi.com |
Microbial Fermentation Systems for Related Ester Production
An alternative to using isolated enzymes is to employ whole microbial cells as biocatalysts. This approach can be more cost-effective as it eliminates the need for enzyme purification. Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be designed to produce specific esters through the introduction of heterologous metabolic pathways.
Metabolic Engineering for Precursor Supply:
The production of this compound via fermentation requires the microbial host to synthesize both the alcohol (2-methylhex-2-en-1-ol) and the acyl donor (butyryl-CoA or butyric acid). Metabolic engineering strategies can be implemented to enhance the intracellular pools of these precursors.
Butyrate Pathway Engineering: Several studies have focused on engineering E. coli for the production of butyric acid. This typically involves introducing a heterologous pathway, often from Clostridium acetobutylicum, which converts acetyl-CoA to butyryl-CoA. nih.govd-nb.info Further engineering to divert carbon flux towards this pathway and eliminate competing metabolic routes can significantly increase butyrate titers. For example, deletion of genes involved in lactate (B86563) and acetate production (ldhA, ackA) can channel more acetyl-CoA into the butyrate pathway. nih.govd-nb.info One engineered E. coli strain was able to produce up to 28.4 g/L of butyric acid from glucose in a mineral salt medium. nih.gov
Unsaturated Alcohol Pathway: The biosynthesis of 2-methylhex-2-en-1-ol is more complex and not a common microbial metabolite. It would likely require the introduction of a multi-enzyme pathway capable of producing this specific allylic alcohol. While direct fermentation to 2-methylhex-2-en-1-ol is not reported, the production of other terpenes and unsaturated compounds in engineered microbes suggests its feasibility. mdpi.com For instance, the yeast Saprochaete suaveolens is known to naturally produce α-unsaturated esters like ethyl tiglate through the catabolism of branched-chain amino acids. nih.gov This suggests that pathways for the synthesis of unsaturated acyl-CoAs exist in some microorganisms and could potentially be adapted.
Ester Synthesis in Engineered Microbes:
Once the precursor pathways are established, a final enzymatic step is required to condense the alcohol and the acyl-CoA to form the ester. This is typically catalyzed by an alcohol acyltransferase (AAT).
Alcohol Acyltransferases (AATs): These enzymes are responsible for the final step in the biosynthesis of many flavor esters in fruits and yeast. nih.gov By expressing a suitable AAT in an engineered microbe that produces both 2-methylhex-2-en-1-ol and butyryl-CoA, it should be possible to achieve de novo synthesis of this compound. The choice of AAT is crucial, as they exhibit varying specificities for different alcohol and acyl-CoA substrates.
A recent study demonstrated the production of isobutyl butyrate in a synthetic E. coli coculture. acs.orgbiorxiv.org In this system, one strain was engineered to produce isobutanol from glucose, while another strain produced butyryl-CoA from xylose. A third module, an AAT, was then used to condense these precursors into isobutyl butyrate, achieving a titer of 392 mg/L. biorxiv.org This modular approach could be adapted for the production of this compound.
Fermentation Systems:
The table below summarizes key findings in the microbial production of butyrate and related esters.
| Microorganism | Engineered Pathway | Product | Titer | Reference |
| Escherichia coli | Butyrate pathway from C. acetobutylicum | Butyric acid | 28.4 g/L | nih.gov |
| Escherichia coli | Butyrate pathway and atoDA | Butyrate | 10 g/L | acs.org |
| Escherichia coli (coculture) | Isobutanol and butyryl-CoA pathways, AAT | Isobutyl butyrate | 392 mg/L | acs.orgbiorxiv.org |
| Saprochaete suaveolens | Natural pathway | Ethyl (E)-2-methylbut-2-enoate (Ethyl tiglate) | Not specified | nih.gov |
Advanced Analytical Techniques for Characterization and Quantification of 2 Methylhex 2 Enyl Butyrate
Spectroscopic Investigations of 2-Methylhex-2-enyl Butyrate (B1204436)
Spectroscopy is fundamental to the structural elucidation of organic molecules. For 2-Methylhex-2-enyl butyrate, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer an unambiguous determination of its atomic connectivity and molecular mass.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the definitive structural confirmation of this compound. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each proton and carbon atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of (E)-2-Methylhex-2-enyl butyrate, a characteristic pattern of signals is expected. For instance, the terminal methyl group of the butyrate chain would appear as a triplet at approximately 0.9 ppm, while the methylene (B1212753) protons adjacent to the carbonyl group would resonate as a triplet around 2.2-2.3 ppm researchgate.net. The protons of the 2-methylhex-2-enyl moiety would exhibit distinct signals, including a vinylic proton as a triplet around 5.1-5.4 ppm, methylene protons adjacent to the ester oxygen at about 4.5 ppm, and an allylic methyl group as a singlet near 1.6-1.7 ppm docbrown.info.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional groups. Key expected signals include the carbonyl carbon of the ester at approximately 173 ppm, and the two sp² hybridized carbons of the C=C double bond in the 120-140 ppm range. The remaining aliphatic carbons would appear in the upfield region of the spectrum.
2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY spectra would reveal proton-proton coupling networks, confirming the sequence of methylene groups in both the butyrate and hexenyl chains. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.
| Butyrate Moiety | 2-Methylhex-2-enyl Moiety | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| ¹H NMR | ¹H NMR | ||
| -C(=O)-CH₂- | ~2.25 (t) | -C=CH- | ~5.30 (t) |
| -CH₂-CH₃ | ~1.65 (sextet) | -O-CH₂- | ~4.50 (s) |
| -CH₂-CH₃ | ~0.95 (t) | -C=C(CH₃)- | ~1.68 (s) |
| -CH-CH₂ -CH₂- | ~2.05 (q) | ||
| -CH₂-CH₂ -CH₃ | ~1.40 (sextet) | ||
| -CH₂-CH₂-CH₃ | ~0.90 (t) | ||
| ¹³C NMR | ¹³C NMR | ||
| -C =O | ~173 | -C=C H- | ~125 |
| -C H₂-C=O | ~36 | -C (CH₃)=C- | ~138 |
| -C H₂-CH₃ | ~18 | -O-C H₂- | ~65 |
| -C H₃ | ~13 | -C=C(C H₃)- | ~16 |
| -CH-C H₂-CH₂- | ~29 | ||
| -CH₂-C H₂-CH₃ | ~22 | ||
| -CH₂-CH₂-C H₃ | ~14 |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound
Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For a volatile compound like this compound (C₁₁H₂₀O₂), Electron Ionization (EI) is a common method.
The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) of 184.1463, corresponding to its monoisotopic mass uni.lu. The fragmentation of the molecular ion provides structural information. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. The most characteristic fragment is often the acylium ion derived from the acid moiety. For the butyrate portion, this would result in a prominent peak at m/z 71, corresponding to the [CH₃CH₂CH₂CO]⁺ ion. Another significant fragment would arise from the loss of the butoxycarbonyl group, leading to the formation of the 2-methylhex-2-enyl cation [C₇H₁₁]⁺ at m/z 95. Further fragmentation of the alkyl chains would produce smaller ions.
Tandem mass spectrometry (MS/MS) can be used for more detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 184) is selected and subjected to collision-induced dissociation (CID) to generate a series of product ions. This technique helps to confirm the connectivity of the molecule and differentiate it from isomers that might produce similar primary mass spectra.
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 184 | [C₁₁H₂₀O₂]⁺ | Molecular Ion |
| 95 | [C₇H₁₁]⁺ | Loss of butoxycarbonyl group |
| 71 | [C₄H₇O]⁺ | Butyryl cation |
| 55 | [C₄H₇]⁺ | Loss of H₂O from m/z 73 (McLafferty rearrangement product) |
| 43 | [C₃H₇]⁺ | Propyl cation from butyrate chain |
Chromatographic Methodologies for this compound Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration. Gas chromatography is the method of choice for such volatile compounds.
Gas Chromatography (GC) and Gas Chromatography–Mass Spectrometry (GC-MS) for Purity and Isomer Analysis
Gas chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. When coupled with a mass spectrometer (GC-MS), it becomes a definitive tool for both separation and identification.
For the analysis of this compound, a non-polar column (e.g., DB-5, 5% phenyl-methylpolysiloxane) or a polar column (e.g., DB-WAX, polyethylene (B3416737) glycol) can be used. The choice of column affects the elution order and resolution of isomers. On a non-polar column, elution is primarily based on boiling point, while on a polar column, interactions such as dipole-dipole forces play a more significant role, allowing for better separation of isomers with different polarities. GC-MS analysis allows for the assessment of sample purity by detecting any contaminants, which would appear as separate peaks with distinct mass spectra. Furthermore, it can differentiate between geometric (E/Z) isomers and positional isomers of this compound, which would typically exhibit slightly different retention times and potentially subtle differences in their mass spectra.
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis
For highly complex samples such as essential oils or fragrance formulations where this compound might be a minor component, conventional one-dimensional GC may not provide sufficient resolution. Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power by coupling two columns of different selectivity gcms.czresearchgate.net.
In a typical GC×GC setup, the effluent from a first-dimension column (e.g., non-polar) is continuously trapped, focused, and re-injected onto a second, shorter dimension column (e.g., polar) gcms.czchromatographyonline.com. This process generates a structured two-dimensional chromatogram where chemically related compounds often appear in the same region, simplifying identification. This superior resolving power is critical for separating this compound from co-eluting isomers and matrix components, enabling more accurate identification and quantification, especially when coupled with a fast detector like a time-of-flight mass spectrometer (TOF-MS) sepsolve.com.
Development of Retention Index Systems for this compound and Analogues
Retention times in GC can vary between different instruments and analytical conditions. To standardize chromatographic data, the Kovats Retention Index (RI) system is widely used wikipedia.org. The RI of a compound is its retention time normalized to the retention times of adjacent n-alkanes. This value is more reproducible and less dependent on operational parameters than the retention time alone researchgate.net.
| Stationary Phase Type | Column Example | Retention Index (RI) |
|---|---|---|
| Standard Non-Polar | DB-5 | 1198 |
| Standard Non-Polar | DB-5MS | 1198 |
| Semi-Polar | DB-1701 | 1265 |
Computational Chemistry and Theoretical Studies on 2 Methylhex 2 Enyl Butyrate
Quantum Mechanical and Molecular Dynamics Simulations of 2-Methylhex-2-enyl Butyrate (B1204436)
No specific studies employing quantum mechanical calculations or molecular dynamics simulations to investigate the conformational landscape, electronic structure, or dynamic behavior of 2-Methylhex-2-enyl butyrate have been identified.
Predictive Modeling of Molecular Properties and Reactivity of this compound
There is no available research on the use of predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) or other computational models, to specifically determine the molecular properties and reactivity of this compound.
In Silico Design of Novel this compound Analogues
A search for literature on the in silico design and computational screening for novel analogues of this compound did not yield any specific results. This area of research remains unexplored for this particular compound.
Future Research Trajectories and Interdisciplinary Outlook for 2 Methylhex 2 Enyl Butyrate
Exploration of Undiscovered Synthetic Pathways and Scalable Production
The industrial viability of 2-Methylhex-2-enyl butyrate (B1204436) hinges on the development of efficient and scalable synthetic methodologies. Traditional chemical synthesis often serves as a baseline, but future research will likely pivot towards more sustainable and selective alternatives. A primary objective is to move beyond conventional esterification to routes that offer higher yields, greater stereoselectivity, and greener reaction conditions.
Future investigations should systematically explore biocatalytic routes, which are gaining traction for producing "natural" flavor and fragrance compounds. nih.govworktribe.comijsr.net The use of enzymes, such as lipases and acyltransferases, in non-aqueous media or solvent-free systems could provide a highly specific and environmentally benign pathway to 2-Methylhex-2-enyl butyrate. acs.orgunimi.it Research into whole-cell biocatalysts, for instance using engineered E. coli, could further streamline production by eliminating the need for costly enzyme purification. nih.gov Moreover, modern organometallic catalysis, analogous to methods like the boryl-Heck reaction used for creating other alkenyl compounds, could offer novel strategies for constructing the unsaturated backbone of the molecule with high precision. nih.gov A comparative analysis of these potential pathways will be crucial for identifying the most economically and ecologically favorable production strategy.
Table 1: Potential Synthetic Strategies for Future Investigation
| Synthetic Pathway | Potential Advantages | Key Research Challenges | Relevant Precedents |
|---|---|---|---|
| Whole-Cell Biocatalysis | "Natural" product label, reduced cost (no enzyme purification), cofactor regeneration. | Low yields, potential substrate/product toxicity to cells, optimizing fermentation conditions. | Synthesis of isoamyl acetate (B1210297) using recombinant E. coli. nih.gov |
| Isolated Enzyme Catalysis (e.g., Lipase) | High specificity and selectivity, mild reaction conditions, high conversion rates. | Enzyme stability, cost of purification, water removal in direct esterification. worktribe.com | Lipase-catalyzed production of various flavor esters. ijsr.netunimi.it |
| Organometallic Catalysis | High stereochemical control, functional group tolerance, potential for novel bond formations. | Catalyst cost and toxicity, removal of metal residues from the final product, reaction optimization. | Palladium-catalyzed boryl-Heck reaction for alkenyl boronic esters. nih.gov |
Advanced Spectroscopic Techniques for Elucidating Conformational Dynamics
A complete understanding of this compound's function, particularly its sensory properties, requires a detailed picture of its three-dimensional structure and conformational flexibility. While standard spectroscopic methods like 1D NMR and basic IR are essential for initial identification, they provide limited insight into the molecule's dynamic behavior. The characteristic ester C=O stretch (around 1700 cm⁻¹) and C-O stretches (1300-1000 cm⁻¹) in an IR spectrum confirm the functional group's presence but not its spatial arrangement. spectroscopyonline.com
Future research must employ a suite of advanced spectroscopic techniques. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), will be invaluable for determining through-space correlations between protons, revealing the molecule's preferred conformations in solution. These experimental findings can be synergistically combined with computational chemistry, using methods like Density Functional Theory (DFT), to model conformational landscapes and predict the most stable rotamers. Such detailed structural information is a prerequisite for understanding how the molecule interacts with biological receptors.
Table 2: Advanced Spectroscopic and Computational Methods for Structural Analysis
| Technique | Information Gained | Application to this compound |
|---|---|---|
| 2D NMR (NOESY/ROESY) | Through-space proton-proton correlations, revealing spatial proximity. | Mapping the 3D structure and identifying preferred conformations around the ester linkage and double bond. |
| Raman Spectroscopy | Vibrational modes, complementary to IR, particularly for C=C bonds. | Characterizing the vibrations of the alkenyl group and overall molecular skeleton. |
| Computational Chemistry (DFT) | Calculated low-energy conformations, bond energies, and spectroscopic parameters. | Predicting stable isomers and rotational barriers, corroborating experimental NMR and IR data. researchgate.net |
Mechanistic Investigations of Biological Recognition and Signaling
The primary function of a flavor ester is its interaction with sensory receptors. However, for this compound, the specific olfactory or gustatory receptors it targets are unknown. Future research should focus on deorphanizing these receptors using high-throughput screening assays with heterologously expressed receptor libraries. Investigating the structure-activity relationship by synthesizing and testing analogs of this compound will help pinpoint the key molecular features—such as the position of the double bond and the methyl group—that govern binding affinity and signal transduction.
Beyond its sensory role, the butyrate moiety suggests a potential secondary biological function. Butyrate is a well-known short-chain fatty acid with significant roles in gut health and immune modulation. nih.govnih.gov An intriguing avenue of research is to investigate whether this compound can act as a pro-drug, being hydrolyzed in vivo by esterases to release butyrate. This could have implications for its use as a food additive with potential physiological benefits. Studies using in vitro models of the gut epithelium could explore its metabolism and subsequent effects on cellular signaling pathways, such as those modulated by butyrate. nih.govmdpi.com
Bio-Inspired Synthesis and Biocatalytic System Enhancement
Drawing inspiration from nature offers a powerful paradigm for developing novel synthetic methods. While the natural occurrence of this compound is not yet established, the biosynthetic pathways of other flavor esters in plants and microbes provide a blueprint for future work. Research could focus on identifying the enzymatic machinery responsible for producing structurally related compounds and harnessing them for the synthesis of the target molecule.
A significant future direction lies in enhancing existing biocatalytic systems through protein engineering. Techniques like directed evolution can be used to tailor the substrate specificity and catalytic efficiency of enzymes like lipases or acyltransferases specifically for the synthesis of this compound. acs.org This would involve creating mutant enzyme libraries and screening them for improved performance with 2-methylhex-2-enol and butyric acid (or a butyrate donor) as substrates. Furthermore, optimizing the reaction medium and developing continuous flow reactor systems could dramatically improve the productivity and scalability of biocatalytic production, making it a competitive alternative to chemical synthesis. worktribe.comunimi.it
Table 3: Comparison of Potential Biocatalytic Systems
| Biocatalytic System | Description | Future Research Focus |
|---|---|---|
| Native Lipases | Naturally occurring enzymes that catalyze esterification. | Screening diverse microbial sources for lipases with high activity for the specific substrates. |
| Acyltransferases | Enzymes that transfer an acyl group, often showing high efficiency. acs.org | Exploring acyltransferases (e.g., from Mycobacterium smegmatis) for the transesterification route. unimi.it |
| Engineered Enzymes | Enzymes modified through protein engineering to enhance specific properties. | Using directed evolution to improve the specificity, stability, and catalytic rate for this compound synthesis. |
Integration with "Omics" Technologies (e.g., Metabolomics for related compounds)
The integration of "omics" technologies provides a holistic approach to understanding the context and function of this compound. Metabolomics, particularly untargeted approaches using GC-MS and LC-MS, is a powerful tool for discovering this compound in natural sources like fruits, vegetables, or fermented products. nih.govsemanticscholar.org If identified, its biosynthetic precursors and metabolic products can be mapped, providing clues to its formation and fate in biological systems. acs.orgresearchgate.net This "flavoromics" approach connects the chemical composition of a food to its sensory profile. usda.gov
Furthermore, transcriptomics and proteomics can be employed to elucidate the genetic basis of its production in an organism. If a plant or microorganism is found to produce this compound, differential gene expression analysis between high- and low-producing strains could identify the genes encoding the necessary enzymes (e.g., alcohol acyltransferases). Similarly, when studying the compound's biological effects, transcriptomics can reveal how it alters gene expression in target cells, such as olfactory neurons or intestinal cells, providing a mechanistic understanding of its signaling and physiological impact. nih.gov An integrated omics workflow would provide a comprehensive picture, from genetic blueprint to final metabolic function.
Table 4: Proposed Integrated "Omics" Workflow
| Omics Field | Objective | Methodology | Expected Outcome |
|---|---|---|---|
| Metabolomics | Identify and quantify the compound and related metabolites in complex samples. | Untargeted GC-MS/LC-MS analysis of natural extracts. | Confirmation of natural occurrence; identification of precursors and degradation products. nih.gov |
| Transcriptomics | Identify genes involved in its biosynthesis or cellular response. | RNA-Seq analysis of producing vs. non-producing organisms or treated vs. untreated cells. | Discovery of candidate genes for biosynthetic pathways or signaling cascades. nih.gov |
| Proteomics | Identify proteins involved in its synthesis or the cellular response it elicits. | Mass spectrometry-based analysis of protein expression changes. | Validation of enzyme function and identification of protein targets of the compound. |
Q & A
Basic Research Questions
Q. What microbial co-culture strategies are effective for synthesizing 2-methylhex-2-enyl butyrate, and how are they optimized?
- Methodology : Use engineered E. coli co-cultures to balance precursor (acid and alcohol) production. For example, adjust the inoculation ratio of acid-producing (e.g., EB243ΔadhE2::yciAh) and alcohol-producing strains (e.g., EB243) to 1:4 or 1:8 in M9Y media. Monitor glucose consumption and metabolite concentrations via HPLC . Optimize pH (5.8–6.0) and aeration (0.5–1 vvm) to mitigate growth inhibition and enhance esterification .
Q. Which analytical techniques are most reliable for quantifying this compound in fermentation systems?
- Methodology : Employ gas chromatography (GC) with mass spectrometry (e.g., Agilent 1260 system) or HPLC with HPX-87H columns to separate and quantify ester concentrations in solvent phases (e.g., hexadecane). Validate results by cross-referencing water-phase residual acid/alcohol levels, as esters like butyrate derivatives exhibit negligible aqueous solubility .
Q. How does pH influence the microbial synthesis of this compound?
- Methodology : Conduct batch fermentations at varying pH (5.5–6.8). Below pH 5.5, E. coli growth is suppressed, while pH 5.8–6.0 balances microbial activity and esterification efficiency. Use automated NaOH titration to maintain pH stability in bioreactors .
Advanced Research Questions
Q. How can metabolic engineering address NADH imbalance during this compound production?
- Methodology : Knock out NADH-dependent genes (e.g., adhE2) in alcohol-producing strains to reduce NADH surplus. Overexpress NADH-oxidizing enzymes (e.g., yciAh) in acid-producing strains. Validate via CRISPR/Cas9 editing and PCR sequencing . Aerate at 0.5 vvm to oxidize excess NADH, improving glucose-to-ester yield (up to 0.34 g/g) .
Q. What strategies resolve contradictions in butyrate-related data, such as the "butyrate paradox" in cancer studies?
- Methodology : Use in vitro (cell cultures) and in vivo (animal models) comparative studies to assess context-dependent effects. For microbial systems, validate findings via controlled bioreactor experiments (e.g., pH, aeration, strain ratios) and replicate across multiple fermentation scales (5 mL tubes to 1 L bioreactors) .
Q. How can two-stage aeration optimize this compound production in co-cultures?
- Methodology :
- Stage 1 : High aeration (1 vvm) to promote biomass growth and acid production.
- Stage 2 : Reduce aeration to 0.1 vvm after 24 hours to favor alcohol synthesis.
- Monitor glucose depletion and ester yield via real-time OD600 and GC. This approach balances oxygen-dependent acid/alcohol pathways, achieving 5.9 g/L ester in 24 hours .
Q. What genetic modifications enhance esterification efficiency in microbial systems?
- Methodology : Integrate recombinant lipases (e.g., LCS) or acyltransferases (e.g., ATF1) into E. coli genomes via plasmid vectors (e.g., pAC2-yciAh). Use IPTG induction for enzyme expression and compare ester yields across modified strains (e.g., EB243ΔadhE2-pAC2-yciAh vs. wild-type) .
Key Challenges and Future Directions
- Precursor Limitation : Alcohol supply often limits ester yield. Solutions include dynamic strain ratio adjustments or alcohol supplementation .
- Enzyme Cost : Recombinant lipases improve selectivity but raise production costs. Future work should focus on cost-effective enzyme recycling systems .
- Scale-Up : Transitioning from tube fermenters (5–30 mL) to industrial bioreactors requires optimizing oxygen transfer and pH control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
